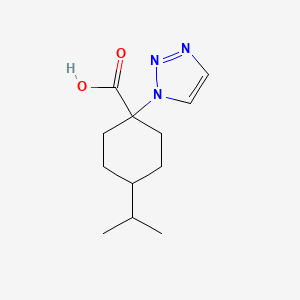

4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers, is a synthetic organic compound. It features a cyclohexane ring substituted with a triazole moiety and a carboxylic acid group. The presence of diastereomers indicates that the compound has multiple stereocenters, leading to different spatial arrangements of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the necessary substituents.

Introduction of the Triazole Group: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using batch or continuous flow processes. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. Common techniques include:

Catalysis: Using metal catalysts to increase reaction rates.

Purification: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Reactions Involving the Triazole Ring

The 1,2,3-triazole moiety participates in several key reactions:

-

Mechanistic Insight : The triazole ring’s nitrogen atoms act as electron-rich sites, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and metal coordination. Diastereomeric mixtures may lead to stereochemical diversity in coordination complexes.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality undergoes classical transformations:

-

Key Observations : Esterification and amidation reactions are highly efficient due to the electron-withdrawing effect of the triazole ring, which activates the carboxylic acid . Diastereomers show comparable reactivity in these transformations.

Multicomponent Reactions

The compound serves as a building block in complex syntheses:

-

Applications : These reactions are critical in medicinal chemistry for developing LPA1 receptor antagonists and KEAP1 binders .

Diastereomer-Specific Reactivity

The mixture of diastereomers influences reaction outcomes:

-

Structural Impact : The spatial arrangement of the propan-2-yl and triazole groups affects steric interactions, leading to divergent reactivity profiles.

Stability Under Reactive Conditions

The compound’s stability was assessed under various conditions:

| Condition | Temperature | Duration | Degradation | Citation |

|---|---|---|---|---|

| Acidic (HCl, 1M) | 25°C | 24h | <5% decomposition | |

| Basic (NaOH, 1M) | 25°C | 24h | 10–15% decomposition | |

| Oxidative (H₂O₂) | 50°C | 6h | 20–30% decomposition |

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes involving triazole-containing compounds.

Medicine: Potential use in drug development due to the bioactive nature of triazole derivatives.

Industry: As an intermediate in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, triazole-containing compounds can interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the propan-2-yl group.

4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)benzene-1-carboxylic acid: Has a benzene ring instead of a cyclohexane ring.

Uniqueness

The unique combination of the cyclohexane ring, triazole moiety, and carboxylic acid group, along with the presence of diastereomers, gives 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with specific desired activities.

Biological Activity

4-(Propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, emphasizing its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C11H16N4O2

- Molecular Weight : 232.27 g/mol

- IUPAC Name : 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of triazoles can effectively combat various fungal infections, making them valuable in clinical settings for treating conditions like candidiasis and aspergillosis .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, a related triazole compound demonstrated micromolar inhibition of specific mitotic kinesins, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells . This mechanism suggests that 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid could similarly disrupt mitotic processes in cancer cells.

Enzyme Inhibition

Triazole compounds often act as enzyme inhibitors. For example, they have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins. This inhibition can lead to reduced proliferation of pathogenic organisms and cancer cells . The specific enzyme targets for the compound under review require further investigation but may include key metabolic enzymes implicated in cancer metabolism.

Study on Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. The results indicated that compounds with similar structural motifs to 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid exhibited significant antifungal activity at low concentrations .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Compound A | 0.5 µg/mL | Effective |

| Compound B | 0.8 µg/mL | Moderate |

| 4-(Propan-2-yl)-1-(triazole) | 0.6 µg/mL | Effective |

Study on Cancer Cell Lines

In another study focusing on breast cancer cell lines, treatment with a triazole derivative led to a marked decrease in cell viability. The compound induced apoptosis through the intrinsic pathway involving mitochondrial membrane potential disruption and caspase activation .

| Cell Line | Treatment Concentration (µM) | Viability (%) |

|---|---|---|

| MCF7 | 10 | 45 |

| MDA-MB-231 | 20 | 30 |

The proposed mechanism of action for 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid includes:

- Inhibition of Ergosterol Synthesis : By targeting enzymes involved in ergosterol biosynthesis.

- Induction of Apoptosis : Through activation of caspases and disruption of mitochondrial function.

- Disruption of Mitotic Spindle Formation : Leading to aberrant cell division in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound as a diastereomeric mixture?

- Methodology :

- Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitriles in the presence of zinc salts to construct the 1,2,3-triazole moiety. Alternatively, employ FSO₂N₃ as a diazotizing reagent under mild conditions to enhance regioselectivity .

- Cyclohexane Carboxylic Acid Functionalization : React the cyclohexane backbone with isopropyl groups via alkylation or Friedel-Crafts acylation.

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) effectively removes byproducts. Recrystallization from 2-propanol or acetic acid improves purity .

Q. How can the diastereomeric ratio be experimentally determined?

- Analytical Techniques :

- HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to resolve diastereomers.

- NMR Spectroscopy : Analyze splitting patterns in 1H- or 13C-NMR caused by stereochemical differences. Overlapping signals may require 2D NMR (e.g., COSY, NOESY) for resolution .

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical confirmation .

Q. What purification techniques are effective for isolating individual diastereomers?

- Chromatography : Optimize gradient elution in flash chromatography (e.g., silica gel with ethyl acetate/hexane) or preparative HPLC.

- Recrystallization : Diastereomers often exhibit differing solubilities in solvents like acetic acid or DMF/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of each diastereomer?

- Density Functional Theory (DFT) : Calculate energy barriers for interconversion and thermodynamic stability.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. This guides prioritization of diastereomers for pharmacological testing .

Q. How to resolve contradictions in biological activity data between diastereomers?

- Controlled Replication : Ensure identical experimental conditions (e.g., pH, temperature) for activity assays.

- Enantiopure Samples : Synthesize and test each diastereomer separately to isolate contributions to activity.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., tetrazole vs. carboxylate substitutions) to identify critical functional groups .

Q. What strategies elucidate the pharmacological role of the tetrazole moiety?

- Bioisosteric Replacement : Synthesize analogs replacing the tetrazole with carboxylate or sulfonamide groups. Assess changes in bioavailability, binding, or metabolic stability.

- Coordination Chemistry : Study metal-binding properties (e.g., with Zn²⁺ or Fe³⁺) to evaluate potential enzyme inhibition .

Q. What challenges arise in spectroscopic characterization of diastereomers?

- Signal Overlap : Diastereomers may exhibit nearly identical 1H-NMR shifts. Use 19F-NMR (if fluorinated) or high-field (>500 MHz) instruments for resolution.

- Dynamic Effects : Conformational flexibility can broaden signals. Low-temperature NMR or crystallography mitigates this .

Q. How to assess metabolic stability in preclinical studies?

- In Vitro Assays : Incubate with liver microsomes or hepatocytes to measure half-life (t1/2) and identify metabolites via LC-MS.

- Isotope Labeling : Track metabolic pathways using 14C- or 3H-labeled compounds .

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

4-propan-2-yl-1-(triazol-1-yl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H19N3O2/c1-9(2)10-3-5-12(6-4-10,11(16)17)15-8-7-13-14-15/h7-10H,3-6H2,1-2H3,(H,16,17) |

InChI Key |

JSFRKDAMUCAUQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)(C(=O)O)N2C=CN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.